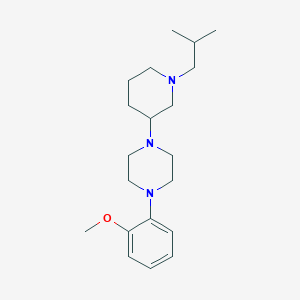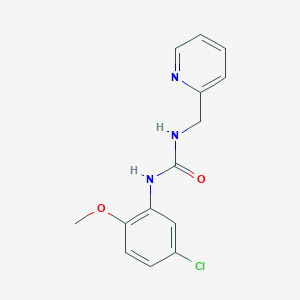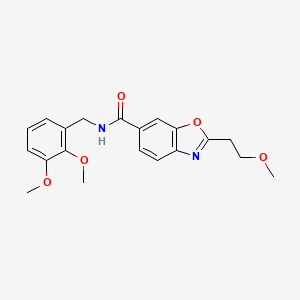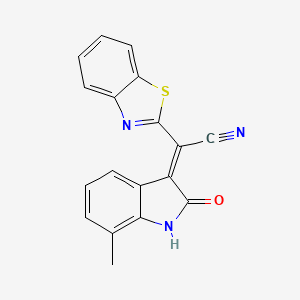
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine, also known as IPP or R-125, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects are thought to contribute to this compound's therapeutic potential for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, its high cost and limited availability may pose challenges for researchers.
Orientations Futures
There are several potential future directions for research on 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that can target specific neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a promising compound with potential therapeutic applications for various neurological disorders. Its well-characterized pharmacological profile and established synthesis method make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized through various methods, including the reaction between 1-(2-methoxyphenyl)piperazine and isobutyl chloride, or the reaction between 1-(2-methoxyphenyl)piperazine and 3-piperidin-1-ylpropanol. These methods have been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylpropyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17(2)15-21-10-6-7-18(16-21)22-11-13-23(14-12-22)19-8-4-5-9-20(19)24-3/h4-5,8-9,17-18H,6-7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRJNUVGJPLLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)
![3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6028844.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B6028856.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028876.png)
![N-(4-isopropylphenyl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6028880.png)


![N-{[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-methyl-3-(3-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B6028898.png)